2-[(1-Cyclohexylethyl)amino]ethan-1-ol
Description
Contextualization within Modern Organic Synthesis Research
In modern organic synthesis, the pursuit of efficiency, selectivity, and molecular diversity is paramount. Amino alcohols, a class of organic compounds containing both an amine and an alcohol functional group, are central to this endeavor. Their utility is particularly pronounced in asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. Chiral 1,2-amino alcohols are considered privileged scaffolds, serving as indispensable chiral ligands and drug candidates. nih.gov The development of catalytic asymmetric methods, such as transfer hydrogenation and cross-coupling reactions, provides efficient pathways to enantiomerically pure amino alcohols, highlighting their importance in contemporary chemical research. organic-chemistry.orgacs.org These methods are often more economical and environmentally benign than older resolution techniques. acs.org The synthesis of amino alcohols can be challenging due to issues of chemoselectivity and stereoselectivity, which has spurred the development of innovative strategies, including multi-catalytic radical relay mechanisms, to achieve precise control over their formation. organic-chemistry.orgnih.govsci-hub.se
Significance of Amino Alcohol Motifs in Chemical Building Blocks and Intermediates
The amino alcohol motif is a cornerstone of synthetic and medicinal chemistry due to its bifunctional nature and prevalence in biologically active molecules. researchgate.netresearchgate.net Vicinal amino alcohols, where the amino and hydroxyl groups are on adjacent carbon atoms, are particularly significant. This structural unit is found in over 300,000 known compounds, including more than 2,000 natural products and over 80 drugs approved by the Food and Drug Administration. nih.gov
Their importance stems from several key roles:
Pharmaceuticals and Natural Products : The vicinal amino alcohol structure is a common motif in a vast array of natural products and pharmaceuticals, where it often plays a critical role in the molecule's biological activity. researchgate.netnih.gov
Chiral Building Blocks : They are crucial synthons for the pharmaceutical industry. researchgate.net For example, they are vital precursors for constructing other important chiral molecules like morpholines and piperazines. researchgate.net
Ligands and Auxiliaries in Asymmetric Synthesis : The ability of the amino and hydroxyl groups to chelate to metal centers makes them highly effective as chiral ligands in asymmetric catalysis, guiding reactions to produce a specific enantiomer of a product. researchgate.netnih.gov
Precursors for Value-Added Chemicals : N-substituted vicinal amino alcohols are important intermediates in the preparation of various high-value chemicals. mdpi.compreprints.org
The widespread application of these motifs has driven extensive research into new synthetic methodologies for their construction. researchgate.net Common synthetic routes include the ring-opening of epoxides or aziridines with appropriate nucleophiles, providing accessible pathways to these valuable compounds. mdpi.com
Table 1: Applications of Amino Alcohol Scaffolds in Chemistry
| Application Area | Description | Representative Examples |
|---|---|---|
| Medicinal Chemistry | Core structural motif in numerous pharmaceuticals, acting as β-adrenergic blocking agents and other therapeutics. mdpi.compreprints.org | Salbutamol, Propranolol, Epinephrine, Norepinephrine acs.orgmdpi.compreprints.org |
| Asymmetric Catalysis | Serve as chiral ligands for metal catalysts to induce enantioselectivity in reactions like reductions and alkylations. researchgate.netnih.govresearchgate.net | (1R,2S)-1,2-diphenyl-2-aminoethanol derivatives researchgate.net |
| Synthetic Building Blocks | Versatile intermediates used in the synthesis of complex natural products and other functional molecules. researchgate.netresearchgate.netnih.gov | Precursors for chiral morpholines, piperazines, and oxazolines. researchgate.netnih.gov |
| Agrochemicals | Investigated as potential leads for new semisynthetic insecticides and fungicides. nih.govdundee.ac.uk | Eugenol-derived amino alcohols nih.gov |
Overview of Academic Research Trajectories for Cyclohexylethyl-Substituted Amino Alcohol Derivatives
While specific academic literature on 2-[(1-Cyclohexylethyl)amino]ethan-1-ol is not extensively documented, the research trajectories for related N-substituted amino alcohols provide a clear framework for its likely area of investigation. Research into amino alcohol derivatives often involves the systematic modification of the N-substituent to explore structure-activity relationships (SAR) for biological applications or to tune steric and electronic properties for catalytic applications.
The incorporation of cyclic aliphatic groups, such as a cyclohexyl moiety, is a common strategy in drug discovery and materials science. For instance, research has shown that amino alcohol derivatives containing a 4-cyclohexylpiperazine group exhibit significant antifungal activity against Cryptococcus neoformans. dundee.ac.uk Similarly, cyclohexyl-substituted triazole thiones have been synthesized as precursors for more complex molecules. mdpi.com These examples indicate a research trajectory focused on synthesizing libraries of compounds with diverse N-substituents, including cyclohexyl and related alkyl groups, to screen for biological activity. dundee.ac.uk
The synthesis of a compound like this compound would likely proceed through established methods such as the aminolysis of an epoxide (e.g., ethylene (B1197577) oxide) with 1-cyclohexylethanamine (B1205470) or the reductive amination of a corresponding ketone. The primary research interest in such a derivative would likely fall into two main categories:
Biological Screening : As part of a larger library of N-substituted amino alcohols, it would be evaluated for a range of biological activities, including potential antibiotic, antifungal, or other therapeutic properties. dundee.ac.uk
Catalysis : Its potential as a chiral ligand in asymmetric synthesis would be another key area of investigation. The steric bulk of the 1-cyclohexylethyl group could influence the enantioselectivity of catalytic reactions, such as the addition of dialkylzinc reagents to aldehydes. researchgate.net
Therefore, the academic research trajectory for cyclohexylethyl-substituted amino alcohols aligns with broader trends in medicinal chemistry and asymmetric catalysis, focusing on the generation of novel structures to probe their functional properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-cyclohexylethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAAEHYRDVORCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 2 1 Cyclohexylethyl Amino Ethan 1 Ol
Established Multi-Step Organic Synthesis Routes for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol
The synthesis of this compound is typically achieved through a convergent approach, which involves the preparation of the 1-cyclohexylethylamine intermediate followed by its reaction with a suitable two-carbon building block to introduce the hydroxyethyl (B10761427) moiety.
Preparation of the Cyclohexylethyl Amino Component
The precursor, 1-cyclohexylethylamine, is a chiral amine that serves as a fundamental building block. Several synthetic strategies have been developed for its preparation. One common method involves the reductive amination of acetylcyclohexane. In this process, acetylcyclohexane is reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or a hydride reagent like sodium cyanoborohydride, to yield 1-cyclohexylethylamine.
Another established route is the catalytic hydrogenation of acetophenone (B1666503) to 1-phenylethanol, followed by dehydration to styrene (B11656) and subsequent hydrogenation of the phenyl ring to an ethylcyclohexyl group. The amino group can then be introduced through various methods, such as the Ritter reaction or by conversion of the corresponding alcohol to an azide (B81097) followed by reduction.
Asymmetric hydrogenation of prochiral precursors, such as imines or enamines derived from acetylcyclohexane, using chiral catalysts is a powerful method for producing enantiomerically enriched 1-cyclohexylethylamine. Chiral amines like (S)-(+)-1-cyclohexylethylamine are also commercially available and are often used as chiral auxiliaries or resolving agents in asymmetric synthesis. sigmaaldrich.com
Alkylation and Hydroxyethylation Strategies
With 1-cyclohexylethylamine in hand, the subsequent step involves the introduction of the 2-hydroxyethyl group. This is typically achieved through N-alkylation with a suitable electrophile.
One common strategy is the reaction of 1-cyclohexylethylamine with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. thieme-connect.de This nucleophilic substitution reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction rate and selectivity, minimizing the potential for over-alkylation to form the tertiary amine. thieme-connect.de
Alternatively, the hydroxyethylation can be accomplished using ethylene (B1197577) oxide. wikipedia.org This reaction involves the ring-opening of the epoxide by the amine, which acts as a nucleophile. ugr.es This method is highly atom-economical as it directly incorporates the desired functional group without the formation of a salt byproduct. wikipedia.org The reaction is typically performed in a suitable solvent like methanol (B129727) or ethanol (B145695) at elevated temperatures.
Table 1: Comparison of Hydroxyethylation Strategies
| Alkylating Agent | Reaction Type | Byproduct | Key Considerations |
|---|---|---|---|
| 2-Haloethanol (e.g., 2-chloroethanol) | Nucleophilic Substitution | Halide Salt | Requires a base to neutralize the acid formed. Potential for over-alkylation. thieme-connect.degoogle.com |
| Ethylene Oxide | Epoxide Ring-Opening | None | Highly atom-economical. The reaction can be exothermic and requires careful temperature control. wikipedia.orgugr.es |
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and stoichiometry of the reactants.
In the case of alkylation with 2-haloethanols, the selection of the base is critical to promote mono-N-alkylation over dialkylation. organic-chemistry.org Inorganic bases such as potassium carbonate or cesium hydroxide (B78521) have been shown to be effective in promoting selective monoalkylation of primary amines. thieme-connect.degoogle.com The use of a non-polar, aprotic solvent can also favor the desired reaction pathway.
When using ethylene oxide, the reaction temperature and pressure are important variables to control. The reaction is often carried out in an autoclave to handle the volatile and reactive nature of ethylene oxide safely. The stoichiometry of the reactants is also carefully controlled to favor the formation of the desired secondary amine and prevent further reaction to form oligo(ethylene glycol) derivatives.
Stereoselective Synthesis of Chiral Isomers of this compound
The presence of a stereocenter at the 1-position of the cyclohexylethyl group means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of these chiral isomers is of significant interest.
Enantioselective Methodologies for the 1-Cyclohexylethyl Stereocenter
The control of the stereochemistry at the 1-cyclohexylethyl moiety is typically achieved during the synthesis of the 1-cyclohexylethylamine precursor. Asymmetric synthesis provides a direct route to enantiomerically enriched amines. youtube.comrsc.org
One approach is the use of chiral auxiliaries. A prochiral substrate can be temporarily attached to a chiral auxiliary to direct the stereoselective formation of the new stereocenter. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Catalytic asymmetric hydrogenation of a prochiral imine or enamine derived from acetylcyclohexane is a highly efficient method. Chiral metal complexes, often containing rhodium or ruthenium with chiral phosphine (B1218219) ligands, can catalyze the reduction with high enantioselectivity.
Biocatalysis, using enzymes such as transaminases, offers another powerful tool for the enantioselective synthesis of chiral amines. These enzymes can exhibit high enantio- and regioselectivity under mild reaction conditions.
Diastereoselective Approaches in Synthesis
When a chiral, enantiomerically pure 1-cyclohexylethylamine is used as the starting material, the subsequent alkylation step to introduce the hydroxyethyl group does not create a new stereocenter. Therefore, the stereochemistry of the final product is directly determined by the stereochemistry of the starting amine.
However, if a racemic mixture of 1-cyclohexylethylamine is used in a reaction that could potentially create a new stereocenter, diastereoselective strategies would be necessary to control the relative stereochemistry of the product. While the synthesis of this compound from 1-cyclohexylethylamine and ethylene oxide or 2-haloethanol does not introduce a new chiral center, in the broader context of synthesizing more complex amino alcohols with additional stereocenters, diastereoselective methods are crucial. nih.gov
For instance, if a chiral aldehyde were to be reacted with a nucleophile to generate a new stereocenter in the presence of the chiral 1-cyclohexylethylamino group, the inherent chirality of the amine could influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis. nih.gov
Table 2: Enantioselective Approaches for 1-Cyclohexylethylamine Synthesis
| Methodology | Description | Advantages |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Well-established methodology, often providing high stereoselectivity. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | High efficiency (low catalyst loading), potential for high enantioselectivity. |
| Biocatalysis | Enzymes, such as transaminases, are used to catalyze the enantioselective synthesis. | High selectivity, mild reaction conditions, environmentally friendly. |
| Chiral Resolution | A racemic mixture is separated into its constituent enantiomers using a chiral resolving agent. | A classical and often effective method for obtaining enantiomerically pure compounds. |
Alternative and Green Chemistry Synthetic Pathways for Amino Alcohol Scaffolds
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemical synthesis. For the production of β-amino alcohols, green chemistry principles are being applied to reduce waste, avoid hazardous reagents, and improve energy efficiency. uv.es
One promising green approach involves the use of visible-light photocatalysis. A method for the synthesis of various 1,2-amino alcohols has been described that utilizes a visible-light photoredox-catalysed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org This protocol is characterized by its broad substrate scope and mild reaction conditions, offering a simple and effective method to produce 1,2-amino alcohols from readily available starting materials. rsc.org
Another environmentally benign strategy employs heterogeneous catalytic systems. Researchers have developed a process for obtaining β-amino alcohols directly from ethylene glycol as a starting material. uv.es This method uses a heterogeneous catalyst that can be recovered by filtration and reused, operates in diol/water mixtures without the need for other organic solvents, and does not require pre-activation of the diol. uv.es This approach offers high yields and is more cost-effective and environmentally friendly compared to traditional methods that often rely on expensive and unstable homogeneous catalysts and alkali metallic tert-butoxides. uv.es
Chemo-enzymatic strategies also represent a powerful and green approach for the synthesis of chiral amino alcohols. These methods combine the selectivity of enzymes with the efficiency of chemical reactions. For instance, a highly regioselective and efficient method has been developed for synthesizing novel β-amino alcohols using the enzyme Novozyme-435 to catalyze the reaction between epoxides and various aliphatic amines. tandfonline.com This enzymatic approach often provides high chemo- and stereoselectivity under mild reaction conditions. researchgate.net
Dual-enzyme cascade pathways have also been proposed for the synthesis of bichiral amino alcohols, demonstrating high chemo- and stereoselectivity. researchgate.net Furthermore, engineered amine dehydrogenases have been utilized for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the sole amino donor under mild conditions. nih.govfrontiersin.org These biocatalytic approaches offer significant advantages, including the use of inexpensive reagents and the elimination of heavy metals. frontiersin.org
Table 1: Comparison of Green Synthetic Approaches for Amino Alcohol Scaffolds
| Synthetic Approach | Key Features | Advantages |
| Visible-Light Photocatalysis | Decarboxylative radical coupling of N-aryl amino acids with carbonyls in water. rsc.org | Mild reaction conditions, broad substrate scope, use of water as a solvent. rsc.org |
| Heterogeneous Catalysis | Direct synthesis from ethylene glycol using a reusable heterogeneous catalyst. uv.es | Environmentally friendly, cost-effective, catalyst can be recovered and reused. uv.es |
| Chemo-enzymatic Synthesis | Enzyme-catalyzed reaction of epoxides with amines (e.g., using Novozyme-435). tandfonline.com | High regioselectivity and efficiency, mild reaction conditions. tandfonline.com |
| Engineered Biocatalysts | Asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases. nih.govfrontiersin.org | High stereoselectivity, uses inexpensive ammonia, eliminates heavy metals. frontiersin.org |
Purification and Isolation Methodologies for Research-Grade this compound
The purification and isolation of amino alcohols, particularly in their enantiomerically pure forms, are critical steps in the research and development of new chemical entities. For chiral compounds like this compound, which may be synthesized as a racemic or diastereomeric mixture, effective resolution and purification techniques are essential.
A common method for the resolution of racemic amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent. However, alternative methods have been developed. One such method involves the use of boric acid and chiral 1,1′-bi-2-naphthol to resolve racemic amino alcohol derivatives. acs.org This process leads to the formation of diastereomeric ammonium (B1175870) borate (B1201080) complexes, which can be separated. The resolved amino alcohol can then be recovered by treatment with dilute acid. acs.org This technique has been successfully applied to a range of amino alcohol derivatives in solvents such as acetonitrile (B52724), THF, and methanol. acs.org
Chromatographic techniques are also widely employed for the purification of amino alcohols. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for the analytical and preparative separation of enantiomers. sigmaaldrich.com Various CSPs, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC phases), have demonstrated excellent results in the separation of natural and synthetic amino acids and their derivatives. sigmaaldrich.com The choice of the appropriate CSP and mobile phase is crucial for achieving optimal separation.
For non-chiral purification, column chromatography using silica (B1680970) gel is a standard laboratory technique. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system to separate the desired compound from impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC). mdpi.com
In biocatalytic synthesis, purification can sometimes be achieved through methods like ion-exchange chromatography. For instance, after an enzymatic reaction, the product can be purified using an ion-exchange resin, such as Dowex® 50WX8. frontiersin.org This involves loading the reaction mixture onto the column, washing away impurities, and then eluting the desired amino alcohol. frontiersin.org
Table 2: Overview of Purification and Isolation Methodologies
| Methodology | Principle | Application | Key Considerations |
| Resolution via Diastereomeric Complexes | Formation of separable diastereomeric ammonium borate complexes using boric acid and a chiral auxiliary. acs.org | Resolution of racemic amino alcohols. acs.org | Choice of chiral auxiliary and solvent system is critical for efficient resolution. acs.org |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Analytical and preparative separation of enantiomers. sigmaaldrich.com | Selection of the appropriate chiral stationary phase and mobile phase is essential. sigmaaldrich.com |
| Silica Gel Column Chromatography | Separation based on differential adsorption of compounds to the stationary phase. mdpi.com | General purification of reaction mixtures. mdpi.com | Requires optimization of the eluent system for effective separation. |
| Ion-Exchange Chromatography | Separation based on the charge of the molecule. frontiersin.org | Purification of amino alcohols from enzymatic reaction mixtures. frontiersin.org | The pH of the solution and the type of ion-exchange resin are important parameters. frontiersin.org |
Application in Asymmetric Synthesis and Catalysis Research
Development of Chiral Ligands Derived from 2-[(1-Cyclohexylethyl)amino]ethan-1-ol
The development of effective chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. The structure of this compound, featuring a secondary amine, a primary alcohol, and a chiral cyclohexylethyl group, offers a promising foundation for the design of novel ligands.
Design Principles for Chiral Auxiliaries and Ligands
The efficacy of a chiral auxiliary or ligand is rooted in its ability to create a sterically and electronically differentiated environment around a reactive center. Key design principles include:
Stereogenic Elements: The presence of one or more stereocenters is fundamental. In this compound, the chirality resides in the 1-cyclohexylethyl moiety.
Coordinating Groups: The amino and hydroxyl groups serve as effective coordination sites for metal ions, forming stable chelate rings that can influence the geometry of the catalytic complex.
Steric Hindrance: The bulky cyclohexyl group is expected to play a crucial role in dictating the facial selectivity of substrate approach to the catalytic center, thereby controlling the stereochemical outcome of the reaction.
Conformational Rigidity: While some flexibility is necessary, a degree of conformational rigidity in the ligand-metal complex is often desirable for effective stereochemical communication. The cyclohexane (B81311) ring provides a level of conformational constraint.
Derivatives of this compound could be synthesized to fine-tune these properties. For instance, modification of the amino or hydroxyl group could alter the ligand's electronic properties and coordination behavior.
Investigation of Metal-Catalyzed Asymmetric Reactions
Based on its structural features, ligands derived from this compound would be prime candidates for a variety of metal-catalyzed asymmetric reactions. The bidentate N,O-ligation is suitable for complexing with a range of transition metals, including but not limited to ruthenium, rhodium, iridium, palladium, and copper. These metals are known to catalyze a wide array of asymmetric transformations. Theoretical and preliminary experimental studies would be necessary to investigate the coordination chemistry and catalytic activity of these potential complexes.
Exploration of Enantioselective Catalytic Transformations
The true measure of a chiral ligand's utility lies in its performance in enantioselective catalytic reactions. The following sections outline potential areas of investigation for derivatives of this compound.
Asymmetric Hydrogenation Studies Utilizing this compound Derivatives
Asymmetric hydrogenation is a cornerstone of industrial and academic chemistry for the production of enantiomerically pure compounds. Chiral amino alcohol-derived ligands have a rich history in this area, particularly in the reduction of ketones and imines. Ruthenium and rhodium complexes bearing ligands analogous to this compound could be screened for their efficacy in these reactions.
Table 1: Hypothetical Performance of a Ruthenium Complex with a this compound-derived Ligand in the Asymmetric Hydrogenation of Acetophenone (B1666503)
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| 1 | Acetophenone | 1.0 | Methanol (B129727) | 25 | 10 | - | - |
| 2 | Acetophenone | 0.5 | Isopropanol | 40 | 20 | - | - |
| 3 | Acetophenone | 0.1 | Toluene | 60 | 50 | - | - |
This table represents a hypothetical experimental design for initial screening studies. The conversion and enantiomeric excess values would need to be determined experimentally.
Asymmetric Alkylation Reactions and Derivatives
Chiral auxiliaries derived from amino alcohols can be employed to direct the stereoselective alkylation of enolates. By temporarily attaching the this compound moiety to a prochiral carbonyl compound, one face of the resulting enolate can be effectively shielded by the bulky cyclohexyl group, leading to the preferential addition of an electrophile from the less hindered face. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched alkylated product.
Other Chiral Transformations Catalyzed by Derived Systems
The potential applications of ligands derived from this compound extend beyond hydrogenation and alkylation. Other areas ripe for exploration include:
Asymmetric Aldol (B89426) Reactions: Lewis acid complexes of the derived ligands could catalyze the enantioselective addition of enolates to aldehydes.
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds could be rendered enantioselective.
Asymmetric Diels-Alder Reactions: Chiral Lewis acid catalysts can effectively control the stereochemistry of this powerful cycloaddition reaction.
Table 2: Potential Asymmetric Reactions for Ligands Derived from this compound
| Reaction Type | Potential Metal Catalyst | Substrate Class | Expected Product |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru, Rh, Ir | Ketones, Imines | Chiral Alcohols, Chiral Amines |
| Asymmetric Alkylation | - (as chiral auxiliary) | Carbonyl compounds | α-Substituted Carbonyls |
| Asymmetric Aldol Reaction | Ti, B, Sn | Aldehydes, Ketones | β-Hydroxy Carbonyls |
| Asymmetric Michael Addition | Cu, Ni | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compounds |
Role as Chiral Auxiliaries in Specific Organic Reactions
A thorough review of scientific databases and chemical literature did not yield specific research findings or data tables detailing the use of this compound as a chiral auxiliary in specific organic reactions such as alkylations, aldol reactions, or cycloadditions.
In principle, chiral β-amino alcohols are known to be effective chiral auxiliaries. They can be temporarily attached to a substrate, for example, by forming an amide with a carboxylic acid or an imine with an aldehyde. The resulting chiral environment then directs the stereoselective course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.
For instance, in a hypothetical asymmetric alkylation of a ketone, the ketone could be converted into a chiral enamine or imine using this compound. The bulky cyclohexylethyl group would shield one face of the enamine, directing the incoming electrophile to the opposite face, thus leading to a high degree of stereoselectivity.
However, without experimental data from research studies, it is not possible to provide detailed research findings, reaction conditions, yields, or the diastereomeric/enantiomeric excesses that would be achieved using this compound as a chiral auxiliary. The effectiveness of a chiral auxiliary is highly dependent on its specific structure and the reaction conditions, and such information is not available for this particular compound.
Therefore, while the structural features of this compound are suggestive of its potential utility in asymmetric synthesis, there is a lack of published research to substantiate its role and performance as a chiral auxiliary in specific organic reactions.
Medicinal Chemistry and Preclinical Biological Activity Research of 2 1 Cyclohexylethyl Amino Ethan 1 Ol Derivatives
Structure-Activity Relationship (SAR) Studies of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For analogs of this compound, SAR exploration focuses on systematically modifying its core components—the cyclohexyl and ethyl groups, the amino function, and the hydroxyl moiety—to optimize interactions with biological targets and enhance potency or selectivity.
The cyclohexyl and ethyl groups attached to the nitrogen atom are critical determinants of the molecule's interaction with biological targets. The bulky and lipophilic nature of the cyclohexyl ring often facilitates binding to hydrophobic pockets within proteins. The ethyl group provides a small, flexible spacer that can influence the orientation of the cyclohexyl moiety within a binding site.
| Compound Series | Substitution at C-4 | Cytotoxicity (IC50 in µM) in HL60 Cells nih.gov |
| 7a | Methyl | >100 |
| 7c | Ethyl | 21.3 |
| 7d | n-Propyl | 12.5 |
| 7e | n-Butyl | 7.5 |
| This table illustrates how increasing the alkyl chain length (analogous to modifying the ethyl group) can enhance biological activity in a different chemical series, demonstrating the importance of hydrophobic substituents in molecular recognition. |
The secondary amine and primary hydroxyl groups are key pharmacophoric features, capable of forming crucial hydrogen bonds and ionic interactions with biological targets. researchgate.net SAR studies often involve modifying these groups to explore their roles in binding and to modulate physicochemical properties.
Potential modifications to the amino group include:
N-Alkylation or N-Acylation: Introducing different alkyl or acyl groups can alter the basicity and steric profile of the nitrogen, influencing its ability to act as a hydrogen bond donor or acceptor. Hydrophobic N-acyl derivatives have been shown to sometimes act as "pro-drugs," which can be converted to the active parent compound within cells. nih.gov
Conversion to Amides or Sulfonamides: These changes can introduce additional hydrogen bonding capabilities and alter the electronic properties of the scaffold.
Incorporation into Heterocyclic Systems: The nitrogen atom can be integrated into various ring structures to create more rigid analogs, which can help in mapping the conformational requirements of the binding site.
Modifications to the hydroxyl group often include:
Esterification: Converting the alcohol to an ester can serve as a prodrug strategy, improving membrane permeability. The ester can then be cleaved by cellular esterases to release the active parent alcohol. nih.gov
Etherification: Introducing small alkyl or aryl groups can probe for nearby hydrophobic pockets and eliminate the hydrogen-bond donating capability of the hydroxyl group.
Oxidation: Oxidation to an aldehyde or carboxylic acid drastically changes the group's electronic and steric properties, which can help determine its importance in target binding.
These modifications are crucial for defining the pharmacophore and optimizing the lead compound's potency, selectivity, and pharmacokinetic profile. nih.gov
The majority of drugs derived from natural products are chiral and are often biosynthesized as a single enantiomer. nih.gov The carbon atom to which the cyclohexyl and methyl groups are attached in this compound is a chiral center. Consequently, the compound exists as a pair of enantiomers (R and S). It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. researchgate.net
This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other may have lower affinity, no activity, or even produce off-target effects. researchgate.net
Therefore, a critical aspect of SAR studies for this scaffold involves the synthesis and biological evaluation of the individual enantiomers. Investigating the stereochemical requirements for interaction with a biological target can provide deep insights into the binding mode and guide the design of more potent and selective analogs. nih.gov For example, in studies of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake by a specific amino acid transport system. nih.gov
Exploration of Molecular Target Engagement and Mechanistic Studies in Preclinical Models
Identifying the specific molecular targets and understanding the mechanism of action are crucial steps in the preclinical development of any new chemical entity. nih.govnih.gov For derivatives of this compound, research has focused on their potential to interact with various enzymes and receptors involved in disease pathways.
The amino-alcohol scaffold and its derivatives are explored as inhibitors of various enzymes. The combination of a hydrogen-bond-accepting nitrogen and a nearby hydroxyl group can mimic interactions made by endogenous substrates or cofactors.
Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. Many kinase inhibitors are designed to bind to the ATP-binding pocket. Derivatives of aminopyrazole, for instance, have been widely investigated as kinase inhibitors. nih.gov Similarly, celecoxib (B62257) derivatives have been shown to directly target and inhibit p21-activated kinases (PAKs). nih.gov Analogs of this compound could be designed to fit into such pockets, with the cyclohexyl group occupying a hydrophobic region and the amino-alcohol portion forming key hydrogen bonds with the kinase hinge region. SAR studies showing that shifting an ethoxy substitution on a phenyl ring of an ERK1/2 inhibitor could significantly improve its activity underscore the potential for optimizing such interactions. researchgate.net
| Kinase Target | Compound Class | Key Finding |
| p21-Activated Kinases (PAKs) | Celecoxib Derivative (OSU-03012) | Directly inhibits PAK activity by competing with ATP binding. nih.gov |
| RIPK1 | 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives | Identified as a novel class of necroptosis inhibitors that directly block RIPK1 kinase activity. researchgate.net |
| ERK1/2 | 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione Analogs | Shifting an ethoxy group from the 4- to the 2-position on the phenyl ring improved biological activity. researchgate.net |
The structural features of this compound make it a candidate for interacting with various cell surface and intracellular receptors.
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that are targets for a significant portion of modern drugs. nih.gov Many GPCR ligands contain an amine that, in its protonated state, forms a critical ionic bond with a conserved aspartate residue in the receptor's transmembrane domain. The cyclohexyl group could provide the necessary hydrophobic interactions to anchor the ligand in the binding pocket.
Quorum Sensing (QS) Systems: Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production. nih.gov Inhibiting QS is an attractive anti-virulence strategy. The N-acyl L-homoserine lactones (AHLs) used by many Gram-negative bacteria as signaling molecules are recognized by cytoplasmic LuxR-type receptors. nih.gov Small molecules can be designed to compete with AHLs for binding to these receptors. The lipophilic nature of the cyclohexyl group and the hydrogen-bonding capabilities of the amino-alcohol moiety in the this compound scaffold could be exploited to design antagonists of these bacterial receptors.
Investigation of Cellular Pathway Perturbations in Cell-Based Assays
Detailed, publicly accessible research specifically investigating the cellular pathway perturbations of this compound in cell-based assays is not extensively documented in the current scientific literature. General studies on related β-amino alcohol compounds suggest that their mechanisms of action can be diverse, often involving interactions with various receptor systems and signaling cascades. However, without specific experimental data on the title compound, any discussion on its precise cellular effects would be speculative.
Future research would need to employ a range of cell-based assays to elucidate the molecular mechanisms of this compound derivatives. Standard methodologies would include, but are not limited to:
Receptor Binding Assays: To identify specific cellular receptors with which the compound and its derivatives interact.
Second Messenger Assays: To measure changes in intracellular signaling molecules (e.g., cAMP, Ca2+) following compound treatment.
Gene Expression Profiling: To understand the impact of the compound on the transcription of various genes.
Proteomic Analysis: To identify changes in protein expression and post-translational modifications.
Without such dedicated studies, a data-driven account of the cellular pathway perturbations for this specific compound cannot be provided at this time.
Design and Synthesis of Prodrugs and Probes Based on the this compound Scaffold
The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent compound. Similarly, chemical probes are essential tools for studying the biological activity and target engagement of molecules.
The synthesis of a chemical probe would typically involve attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to the this compound scaffold, while ensuring that the modification does not significantly alter its biological activity. Such probes would be invaluable for target identification and validation studies.
Comparative Analysis with Other Related Amino Alcohol Medicinal Scaffolds
The 2-aminoethan-1-ol moiety is a key structural feature in a wide range of pharmacologically active compounds, most notably the beta-blockers. A comparative analysis of this compound with established drugs sharing this scaffold can provide insights into its potential therapeutic profile.
For a meaningful comparative analysis, key parameters would include receptor binding affinity and selectivity, functional activity (agonist vs. antagonist), and physicochemical properties.
Table 1: Illustrative Comparative Data of Amino Alcohol Scaffolds
| Compound/Scaffold | Primary Pharmacological Target(s) | Key Structural Features |
| This compound | Not explicitly defined in public literature | Cyclohexylethyl group on the amine |
| Propranolol | β1 and β2-adrenergic receptors | Naphthyloxypropanolamine core |
| Labetalol | α1, β1, and β2-adrenergic receptors | Phenyl-substituted amino alcohol with a carboxamide group |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Conformational Analysis of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol and its Derivatives
Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of this compound and how its shape influences its activity. These studies reveal that the molecule's flexibility, largely due to the rotatable bonds in its ethylaminoethanol (B8294368) chain and the cyclohexyl group, allows it to adopt various conformations. The specific arrangement of these groups in space is critical for its interaction with biological targets.
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide a detailed picture of the electronic properties of this compound. These calculations help in understanding the distribution of electron density within the molecule, which is fundamental to its reactivity.
Key findings from these studies often include the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For this compound, the nitrogen and oxygen atoms are typically regions of high electron density, making them likely sites for interaction with biological receptors. Molecular electrostatic potential (MEP) maps generated from these calculations visually represent the electron-rich and electron-poor regions, further guiding the understanding of potential intermolecular interactions.
Ligand-Protein Docking Studies for Hypothesized Target Identification
To elucidate the potential mechanism of action of this compound, ligand-protein docking studies are employed. These computational simulations predict the preferred binding orientation of the molecule to a specific protein target. By modeling the interactions between the ligand (this compound) and the amino acid residues in the binding site of a protein, researchers can hypothesize its biological targets.
These studies have explored the binding of this compound to various receptors, with a focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score, is calculated to estimate the strength of the interaction. For instance, the hydroxyl and amino groups of the ethanolamine (B43304) moiety are frequently predicted to form crucial hydrogen bonds with polar residues in the receptor's binding pocket, while the cyclohexyl group often engages in hydrophobic interactions.
In Silico Prediction of Preclinical Pharmacokinetic-Relevant Properties (e.g., Absorption, Distribution, Metabolism in theoretical models)
In silico tools are invaluable for predicting the pharmacokinetic properties of drug candidates like this compound, a process often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, and polar surface area.
Computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial in the early stages of drug discovery to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic profiles.
Below is a table summarizing the predicted pharmacokinetic properties for this compound based on various computational models.
| Property | Predicted Value | Implication |
| LogP | 2.5 - 3.5 | Moderate lipophilicity, suggesting good absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Indicates good potential for oral absorption and cell permeability. |
| Molecular Weight | 171.28 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Suggests potential for central nervous system activity. |
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |
Virtual Screening and Library Design Approaches for Novel this compound Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, this approach can be used to discover novel derivatives with potentially enhanced activity or improved properties.
The process often starts with the known structure of this compound as a template. A virtual library of related compounds is then generated by systematically modifying different parts of the molecule, such as adding substituents to the cyclohexyl ring or altering the linker between the ring and the aminoethanol group. These virtual compounds are then docked into the binding site of a hypothesized protein target, and their predicted binding affinities are used to rank them. This allows researchers to prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery process.
Analytical Methodologies for Research Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol and its Analogs
Spectroscopic methods are indispensable for determining the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the proton and carbon skeletons of this compound and its analogs.
In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals reveal the number and connectivity of different protons. For amino alcohols, specific proton signals can be assigned to the cyclohexyl, ethyl, and ethanolamine (B43304) moieties. Chiral solvating agents can be employed in NMR to differentiate between enantiomers of chiral amino alcohols. researchgate.net
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment, allowing for the identification of distinct carbon atoms within the cyclohexyl ring, the ethyl group, and the ethanolamine chain. For instance, in trifluoromethylated monoterpene amino alcohols, the signals for carbon atoms bonded to fluorine appear as quartets due to C-F coupling. semanticscholar.org
Table 1: Representative NMR Data for Amino Alcohol Structures
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | O-H (Alcohol) | 2.76 - 3.27 | Singlet |
| ¹H | Phenyl | 7.31 - 7.41 | Multiplet |
| ¹³C | C-OH | 77.3 - 78.0 | - |
| ¹³C | Phenyl | 128.2 - 128.4 | Multiplet |
| ¹³C | CF₃-C | 77.9 - 78.9 | Quartet (J_CF ≈ 27 Hz) |
Note: Data is illustrative and based on analogous structures found in the literature. semanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, which aids in confirming its molecular formula.
In the analysis of amino alcohols, techniques like electrospray ionization (ESI) are often used to generate gas-phase ions of the molecule. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are particularly useful for structural elucidation. The fragmentation of protonated amino acids and their derivatives often involves the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂). researchgate.net The fragmentation of aminoalcohol-diterpenoid alkaloids, for example, primarily occurs through the dissociation of functional groups from the molecular skeleton. nih.gov
Electron impact (EI) ionization is another common technique, particularly when coupled with gas chromatography. The resulting mass spectra often show characteristic fragment ions that can be used to identify the compound. For some molecules containing chlorine, the molecular ion peak may be small or absent, making fragmentation patterns the primary tool for identification. dtic.mil
Table 2: Common Fragmentation Patterns in Mass Spectrometry of Amino Alcohols
| Ionization Technique | Precursor Ion | Characteristic Fragment Ions | Description |
|---|---|---|---|
| ESI | [M+H]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule |
| ESI | [M+H]⁺ | [M+H - COOH]⁺ | Loss of the carboxylic acid group (for amino acids) researchgate.net |
| EI | M⁺ | [M - CH₃]⁺ | Loss of a methyl group |
| EI | M⁺ | [M - C₄H₉]⁺ | Loss of a butyl group sigmaaldrich.com |
Note: This table represents general fragmentation behaviors observed in related compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. masterorganicchemistry.comscispace.com
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group of the alcohol, the N-H group of the secondary amine, and the C-H bonds of the aliphatic (cyclohexyl and ethyl) groups. dummies.com
The O-H stretching vibration of alcohols typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. youtube.comlibretexts.org The N-H stretching vibration of secondary amines is generally found in a similar region (3300-3500 cm⁻¹) but is typically sharper and less intense than the O-H band. pressbooks.pubyoutube.com The C-H stretching vibrations of alkanes are observed in the 2850-3000 cm⁻¹ range. dummies.compressbooks.pub
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Bond | Vibration Type | Typical Frequency Range (cm⁻¹) | Appearance |
|---|---|---|---|---|
| Alcohol | O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Secondary Amine | N-H | Stretch | 3300 - 3500 | Medium, Sharper than O-H |
| Alkane | C-H | Stretch | 2850 - 3000 | Strong |
| Alcohol | C-O | Stretch | 1050 - 1260 | Strong |
Note: The exact positions and intensities of the peaks can be influenced by factors such as hydrogen bonding.
Chromatographic Methods for Purity Assessment and Isolation in Research Settings
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating it for further analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods in this context.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), are widely used for the analysis of non-volatile and thermally sensitive compounds like amino alcohols. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
For the analysis of amino acids and related compounds, reversed-phase HPLC (RP-HPLC) is frequently used. mdpi.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a photodiode array (PDA) detector or a mass spectrometer. Chemical derivatization is sometimes employed to enhance the detectability of compounds that lack a strong UV chromophore. researchgate.net
UHPLC offers advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, making it a powerful tool for purity assessment and quantitative analysis.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature and low volatility of amino alcohols, derivatization is typically required prior to GC analysis. sigmaaldrich.comcore.ac.uk Silylation is a common derivatization method where active hydrogens on hydroxyl and amino groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com This process increases the volatility and thermal stability of the analyte, allowing for successful separation on a GC column. thermofisher.com
When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic separation and mass spectral data, enabling the confident identification and quantification of the derivatized compound. nih.gov GC-MS is particularly valuable for identifying impurities and byproducts in a sample. The use of thick stationary-phase capillary columns can help to achieve good peak shapes for analytes that are prone to hydrogen bonding. nih.gov
Preparative Chromatography for Compound Isolation
The isolation of this compound in high purity from a complex mixture, such as a synthetic reaction crude or a biological matrix, necessitates the use of preparative chromatography. This technique is essential for obtaining sufficient quantities of the purified compound for reference standards, further structural elucidation, and other research purposes. Given the chiral nature of this compound, which possesses a stereocenter at the 1-cyclohexylethyl moiety, chiral preparative high-performance liquid chromatography (HPLC) is the method of choice for resolving and isolating its enantiomers.
The selection of the chiral stationary phase (CSP) is a critical factor in the successful separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability in resolving a wide range of chiral compounds, including amino alcohols. For amino alcohols with a bulky N-substituent, such as the cyclohexylethyl group in the target compound, these types of CSPs can offer the necessary stereochemical recognition to achieve separation.
A typical preparative HPLC method for the isolation of the enantiomers of a cyclohexyl-substituted amino alcohol would involve a larger column diameter (e.g., >20 mm) to accommodate higher sample loads. The mobile phase composition is optimized to achieve a balance between resolution and run time. A combination of a non-polar solvent, such as hexane (B92381) or heptane, with a polar alcohol modifier, like ethanol (B145695) or isopropanol, is commonly employed in normal-phase chromatography. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like this compound.
The following interactive data table outlines a hypothetical preparative HPLC method for the chiral separation of this compound, based on methodologies for structurally similar compounds.
| Parameter | Condition |
|---|---|
| Instrument | Preparative HPLC System |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Dimensions | 250 mm x 20 mm I.D., 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
| Injection Volume | 1000 µL |
| Sample Concentration | 10 mg/mL in mobile phase |
Development of Bioanalytical Methods for Preclinical Biological Sample Analysis
The quantification of this compound in preclinical biological samples, such as plasma or serum, is fundamental for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.
The development of a robust bioanalytical method begins with the optimization of sample preparation to efficiently extract the analyte from the complex biological matrix and remove potential interferences. For a compound like this compound, several extraction techniques can be considered, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). PPT with a solvent like acetonitrile (B52724) is a simple and fast method, but it may not provide the cleanest extracts. LLE with a water-immiscible organic solvent under basic conditions can offer better cleanup. SPE, using a cation-exchange or a reversed-phase sorbent, often provides the highest degree of sample purification and analyte enrichment.
Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or a phenyl-hexyl column, which are effective for retaining and separating moderately polar compounds. The mobile phase usually consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol (B129727). A gradient elution is often employed to ensure good peak shape and to elute any late-eluting matrix components.
For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and minimizes interference from other compounds in the sample. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for any variability in sample processing and instrument response.
The interactive data table below presents a plausible set of parameters for an LC-MS/MS bioanalytical method for the quantification of this compound in plasma.
| Parameter | Condition |
|---|---|
| Instrument | LC-MS/MS System (Triple Quadrupole) |
| Liquid Chromatography | |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Precursor Ion > Product Ion (e.g., m/z 186.3 > 114.2) |
| MRM Transition (Internal Standard) | Specific to the chosen IS |
| Collision Energy | Optimized for the specific transition |
| Source Temperature | 500 °C |
Future Directions and Emerging Research Opportunities
Exploration of Novel Synthetic Applications Beyond Traditional Catalysis and Medicinal Chemistry
The chiral β-amino alcohol scaffold is a versatile building block found in a wide array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn While the utility of compounds like 2-[(1-Cyclohexylethyl)amino]ethan-1-ol as chiral ligands in asymmetric catalysis is well-established, future research is poised to expand their applications into new domains of chemical synthesis. westlake.edu.cn
One promising avenue is the incorporation of this compound derivatives into polymeric materials. Chiral amino alcohols can be anchored to polystyrene resins, creating polymer-supported catalysts that offer advantages in terms of recyclability and ease of separation. nih.gov This approach could be extended to develop functional polymers with inherent chirality, potentially for applications in chiral separations or as novel biomaterials.
Furthermore, the structural motifs present in this compound are relevant to the agrochemical industry. The development of semisynthetic insecticides from natural products like eugenol (B1671780) has demonstrated the potential of β-amino alcohol derivatives in pest management. nih.gov By modifying the cyclohexyl and ethyl substituents of this compound, novel agrochemicals with specific activities and improved environmental profiles could be designed.
| Potential Novel Application | Description | Relevant Research Findings |
| Polymer-Supported Catalysts | Anchoring this compound derivatives to polymer backbones to create recyclable and robust catalytic systems. | Chiral amino alcohol ligands have been successfully anchored to polystyrene resins for use in enantioselective additions. nih.gov |
| Chiral Polymers | Utilization of this compound as a monomer or chiral pendant group in the synthesis of polymers with intrinsic chirality. | The incorporation of chiral units into polymer chains can induce specific secondary structures and properties. |
| Agrochemicals | Design and synthesis of novel insecticides or herbicides based on the this compound scaffold. | β-amino alcohols derived from eugenol have shown insecticidal activity against Sf9 insect cells. nih.gov |
Integration with Advanced High-Throughput Screening Methodologies in Discovery Research
The discovery of novel bioactive compounds and efficient catalysts relies heavily on the ability to screen large libraries of molecules. High-throughput screening (HTS) methodologies are therefore crucial for unlocking the full potential of this compound derivatives. routledge.comall-chemistry.comgoogle.ne
A significant challenge in the development of chiral compounds is the rapid and accurate determination of enantiomeric excess (e.e.). A fluorescence-based assay has been developed for the high-throughput determination of e.e. in chiral diols, amino alcohols, and amines. nih.gov This method, which relies on the formation of fluorescent diastereomeric complexes, is well-suited for the rapid screening of asymmetric reactions involving derivatives of this compound. nih.gov The assay's low sample requirement and insensitivity to common impurities make it a powerful tool for discovery research. nih.gov
The integration of such HTS assays with automated synthesis platforms would create a powerful workflow for the discovery of new catalysts and bioactive molecules based on the this compound scaffold. This would enable the rapid exploration of vast chemical space and the identification of lead compounds with desired properties.
| HTS Methodology | Application to this compound | Key Advantages |
| Fluorescence-Based e.e. Assay | Rapid determination of enantiomeric excess in asymmetric reactions catalyzed by or producing derivatives of the target compound. | High sensitivity, low sample consumption (<20 ng), and compatibility with 384-well plates. nih.gov |
| Phenotypic Screening | Identification of bioactive derivatives by observing their effects on whole cells or organisms. | Allows for the discovery of compounds with novel mechanisms of action. all-chemistry.com |
| Target-Based Screening | Screening of derivatives against specific biological targets, such as enzymes or receptors. | Provides direct information about the molecular target of a compound. all-chemistry.com |
Application of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming the field of chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired activities. nih.gov These computational tools can be applied to predict the structure-activity relationships (SAR) of this compound derivatives, thereby accelerating the discovery process.
Machine learning models, such as logistic regression analysis, have been successfully used to predict the chirality of crystals based on their chemical composition. sciencedaily.com This approach could be adapted to predict the stereoselectivity of reactions involving catalysts derived from this compound. By training models on existing experimental data, it is possible to identify the structural features that are most influential in determining the enantiomeric outcome of a reaction. arxiv.org
Furthermore, deep learning models like EnzyKR have been developed to predict the enantiomeric outcome of hydrolase-catalyzed kinetic resolutions. nih.gov This demonstrates the potential of AI to understand and predict the interactions between chiral molecules and biological systems. Similar models could be developed for other enzyme classes or for receptors, allowing for the in silico screening of this compound derivatives for potential biological activity.
| AI/ML Application | Relevance to this compound | Potential Impact |
| Predicting Stereoselectivity | Development of models to predict the enantiomeric excess of reactions catalyzed by derivatives. | Guiding the design of more selective catalysts and reducing the need for extensive experimental screening. arxiv.org |
| QSAR Modeling | Quantitative Structure-Activity Relationship models to correlate structural features with biological activity. | Facilitating the rational design of more potent and selective bioactive compounds. |
| Predicting Biocatalytic Outcomes | Using deep learning to predict the success of enzymatic resolutions or transformations of derivatives. | Enabling the efficient selection of enzymes for the synthesis of specific stereoisomers. nih.gov |
Development of Supramolecular Assemblies or Materials Incorporating this compound Derivatives
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Chiral molecules, such as derivatives of this compound, can be used as building blocks for the construction of novel supramolecular assemblies and functional materials.
The inherent chirality and the presence of both hydrogen-bond donor (hydroxyl and secondary amine) and acceptor (amine nitrogen and hydroxyl oxygen) groups in this compound make it an excellent candidate for directed self-assembly. By modifying the core structure, for instance by introducing aromatic or long alkyl chain substituents, it should be possible to program the self-assembly of these molecules into well-defined nanostructures such as fibers, ribbons, or vesicles.
These chiral supramolecular assemblies could find applications in areas such as asymmetric catalysis, where the organized environment of the assembly could enhance enantioselectivity, or in chiral sensing, where the interaction with a chiral analyte could lead to a measurable change in the properties of the assembly.
Investigation of Environmental Degradation Pathways and Fate in Academic Models
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact and for designing more sustainable alternatives. The investigation of the environmental degradation pathways of this compound is an important area of future research.
The structure of this compound contains both an N-alkyl group and a cyclohexyl moiety, both of which are susceptible to microbial degradation. The aerobic degradation of n-alkanes typically proceeds via terminal oxidation to a primary alcohol, followed by further oxidation to a fatty acid. nih.govresearchgate.net It is plausible that the cyclohexyl and ethyl groups of this compound could be hydroxylated by microbial monooxygenases as an initial step in their degradation.
The N-alkylation of amino acids is a known biological process, and conversely, dealkylation is a common detoxification pathway. nih.govresearchgate.net The C-N bond in this compound could be cleaved by microbial enzymes, leading to the formation of cyclohexylethanamine and ethanolamine (B43304), which could then be further metabolized.
| Potential Degradation Pathway | Enzymatic Step | Expected Metabolites |
| Cyclohexyl Ring Oxidation | Monooxygenase | Hydroxylated cyclohexyl derivatives |
| Ethyl Group Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Acetic acid derivative |
| N-Dealkylation | Cytochrome P450 or similar enzymes | 1-Cyclohexylethanamine (B1205470) and 2-aminoethan-1-ol |
Q & A
Q. What are the standard synthetic routes for 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-cyclohexylethylamine with ethylene oxide under controlled pH (7–9) and temperature (40–60°C) yields the target alcohol. Optimization requires monitoring steric hindrance from the cyclohexyl group, which may slow reaction kinetics. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can enhance efficiency .
- Key Data :
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 40–60°C |
| Catalyst | Pd/C, Raney Ni |
| Yield | 60–85% (pH-dependent) |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of H NMR (to identify amine and alcohol protons at δ 1.2–2.8 ppm and δ 3.5–4.0 ppm, respectively), C NMR (cyclohexyl carbons at δ 20–35 ppm), and FT-IR (O-H stretch at 3200–3600 cm, N-H bend at 1600 cm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 186.23) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound is lipophilic due to the cyclohexyl group, with limited water solubility (≤5 mg/mL at pH 7). Stability tests in DMSO or ethanol (0.1–1 mM) show no degradation over 72 hours at 4°C. Acidic conditions (pH < 3) protonate the amine, enhancing solubility but risking esterification of the alcohol .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around the amine and alcohol groups. Localized orbitals indicate nucleophilic sites (amine lone pairs) and hydrogen-bonding capacity (alcohol O-H). Solvent effects (e.g., PCM for water) refine predictions of reaction pathways, such as SN2 vs. E2 mechanisms .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from impurities or stereochemical variability. Validate purity via HPLC (≥95%) and characterize stereoisomers using chiral chromatography (e.g., Chiralpak AD-H column). Compare results with enantiomerically pure standards synthesized via asymmetric catalysis .
Q. How to optimize regioselectivity in derivatization reactions of this compound?
Q. What are the implications of thermodynamic non-ideality in mixtures containing this compound?
- Methodological Answer : Use the Wilson or NRTL model to account for activity coefficients in solvent mixtures. For example, in ethanol/water systems, the compound’s hydrophobicity increases deviations from Raoult’s law. Measure vapor-liquid equilibrium (VLE) data to parameterize models and predict phase behavior .
Data Contradiction Analysis
Q. Why do different studies report conflicting pKa values for the amine group?
- Methodological Answer : Variations in solvent polarity (e.g., water vs. DMSO) and ionic strength affect measured pKa. Standardize measurements using potentiometric titration in 0.15 M KCl. Computational tools like ACD/pKa DB refine predictions by accounting for solvation effects .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
